3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-11-5-7-12(8-6-11)19-17-21-20-15(24-17)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBGBYHXJCCXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 4-bromophenylamino group: This step involves the nucleophilic substitution of the thiadiazole ring with 4-bromoaniline.
Coupling with the chromen-2-one core: The final step involves the condensation of the substituted thiadiazole with a chromen-2-one derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could result in a variety of functionalized thiadiazole-chromen-2-one compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit various bacterial strains and fungi. For example:
- Antibacterial Effects : Compounds similar to 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Some derivatives have demonstrated activity against fungi such as Candida albicans and Aspergillus niger, with varying degrees of efficacy compared to standard antifungal agents .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act as a dual-target inhibitor affecting key signaling pathways involved in cancer progression .
- Case Study : A related study found that certain thiadiazole derivatives inhibited the kinase activity of epidermal growth factor receptor (EGFR), leading to reduced proliferation in breast cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Target Cells | Mechanism of Action | References |
|---|---|---|---|
| YH-9 | SK-BR-3 | Induces ROS; inhibits VEGF secretion | |
| This compound | Various cancer lines | Potential dual-target inhibitor |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiadiazole derivatives have been explored for their ability to modulate inflammatory pathways. Research has indicated that certain compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Drug Development
Due to its unique structural features, this compound serves as a valuable scaffold for the development of new pharmaceuticals. Its ability to be modified at various positions allows for the synthesis of analogs with enhanced biological activity or reduced toxicity.
Mechanism of Action
The mechanism of action of 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, synthetic routes, and biological activities:
Key Findings and Trends
Substituent Position and Bioactivity :
- Substitution at position 3 of coumarin (target compound, 4a–g, 4a–h) correlates with cholinesterase and antimicrobial activities, likely due to optimal steric and electronic interactions with enzyme active sites .
- Position 7 derivatives (e.g., Compound 8, Ev14) often exhibit altered physicochemical properties (e.g., fluorescence, solubility) but reduced enzyme inhibition efficacy .
Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets, as seen in cholinesterase inhibition studies .
Synthetic Efficiency :
- One-pot multicomponent reactions (e.g., ) achieve higher yields (75–85%) compared to stepwise syntheses (e.g., 56% for 7A1 in ), emphasizing greener and scalable methodologies .
Biological Performance :
- The target compound’s structural analogues (e.g., 4a–g series) show AChE inhibition (IC₅₀: 0.82 µM for 4b vs. 1.42 µM for donepezil), suggesting the bromine substituent could further enhance potency .
- Antimicrobial activity in thiadiazole-coumarin hybrids is linked to the thioether/acetyl linker (e.g., 4a–h series), which disrupts microbial cell membranes .
Biological Activity
The compound 3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one , with the molecular formula and a molecular weight of approximately 400.25 g/mol, is a derivative of the thiadiazole and chromenone scaffolds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to possess effective antibacterial and antifungal properties against various strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 62.5 μg/mL |
| Compound B | Antifungal | A. niger | 500 μg/disk |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The presence of the bromophenyl group in this compound may enhance its cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study:
In a study by Kumudha et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity. Compounds that included electron-withdrawing groups demonstrated enhanced potency against specific cancer cell lines .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been highlighted. Research suggests that these compounds may provide protection against neurodegenerative diseases by modulating oxidative stress pathways .
Table 2: Neuroprotective Activity
| Study Reference | Compound Tested | Model Used | Result |
|---|---|---|---|
| Skrzypeka et al. | Compound C | PTZ-induced seizures | 75% inhibition at 20 mg/kg |
| Rajak et al. | Compound D | MES model | 83% inhibition at 20 mg/kg |
The biological activities of the compound are likely attributed to its structural features:
- Thiadiazole Ring: Known for its ability to interact with various biological targets, including enzymes and receptors.
- Bromophenyl Group: This moiety may enhance lipophilicity, aiding in membrane permeability and interaction with cellular targets.
Q & A
Basic Question: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a coumarin-2-one scaffold with a functionalized 1,3,4-thiadiazole moiety. A common approach includes:
- Step 1: Preparation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2: Introducing the 4-bromophenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Step 3: Final coupling of the thiadiazole unit to the chromen-2-one core using a linker such as a methylene or acetyl group, often mediated by DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to improve yields.
- Use microwave-assisted synthesis to accelerate cyclization steps .
Basic Question: How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
- Crystal Growth: Slow evaporation of a saturated solution in DMSO/EtOH (1:1) at 25°C often yields suitable crystals .
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for small-molecule refinement, focusing on resolving the dihedral angles between the thiadiazole and coumarin rings (typically ~38.5°) and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions forming inversion dimers) .
Key Parameters:
Advanced Question: How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
Answer:
DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) reveal:
- Electron Delocalization: Extended conjugation between the coumarin’s lactone ring and the thiadiazole’s π-system enhances stability and redox activity .
- Frontier Molecular Orbitals (FMOs): The HOMO is localized on the thiadiazole and bromophenyl groups, while the LUMO resides on the coumarin core, suggesting nucleophilic attack sites .
- Reactivity Predictions: Fukui indices identify the sulfur atom in thiadiazole and the carbonyl oxygen in coumarin as electrophilic hotspots .
Applications:
- Predict binding affinities in enzyme inhibition studies.
- Guide synthetic modifications to tune redox potentials .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Validation: Use a wide concentration range (e.g., 0.1–100 μM) to distinguish specific activity from cytotoxicity .
- Comparative Assays: Test against structurally similar analogs (e.g., nitro- or methoxy-substituted derivatives) to isolate the role of the bromophenyl group .
- Mechanistic Profiling: Combine enzyme inhibition assays (e.g., fluorescence-based kinase assays) with transcriptomic analysis (RNA-seq) to identify secondary targets .
Example Workflow:
Screen against hMGL (monoacylglycerol lipase) using recombinant proteins.
Validate hits in cell-based models (e.g., IC₅₀ determination in HeLa cells).
Cross-reference with cytotoxicity data (MTT assay) to exclude false positives .
Advanced Question: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Derivatization: Introduce hydrophilic groups (e.g., –SO₃H or –OH) at the coumarin’s 7-position or thiadiazole’s N-terminus .
- Nanoformulation: Encapsulate in PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size: 150–200 nm) for sustained release .
- Co-solvent Systems: Use PEG-400/water (60:40) for intravenous administration to enhance solubility (>2 mg/mL) .
Validation:
- Measure logP via shake-flask method (target: 2–3 for optimal membrane permeability).
- Perform pharmacokinetic profiling (e.g., Cₘₐₓ, t₁/₂) in rodent models .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl; lactone carbonyl at ~160 ppm in ¹³C) .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 429.98 for C₁₇H₁₁BrN₄O₂S) with <5 ppm error .
Advanced Question: How can molecular docking predict the compound’s interaction with biological targets like kinases or GPCRs?
Answer:
- Target Selection: Prioritize proteins with known thiadiazole/coumarin binding (e.g., MAPK or EGFR kinases) .
- Docking Workflow:
- Validation: Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
Advanced Question: What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Answer:
- Challenge 1: Low yields in thiadiazole cyclization.
Solution: Switch from batch to flow chemistry for better temperature control . - Challenge 2: Purification of brominated byproducts.
Solution: Use silica gel chromatography with gradient elution (hexane/EtOAc 4:1 → 1:1) . - Challenge 3: Residual solvent toxicity.
Solution: Replace DMF with Cyrene (dihydrolevoglucosenone) as a greener solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
